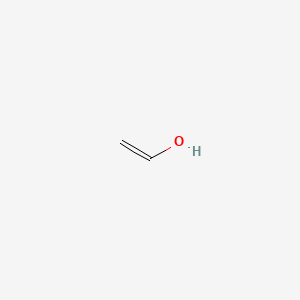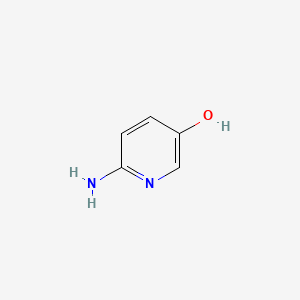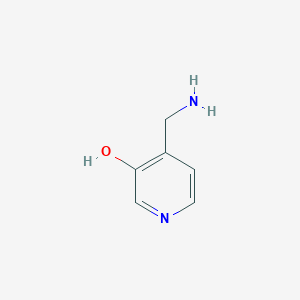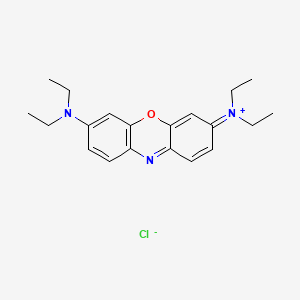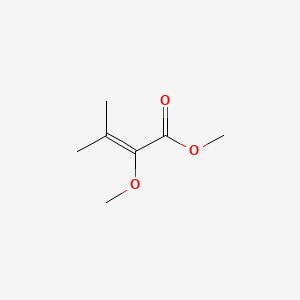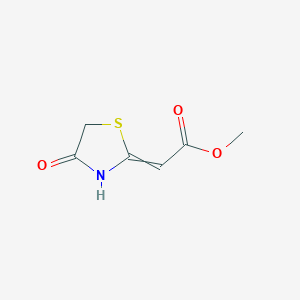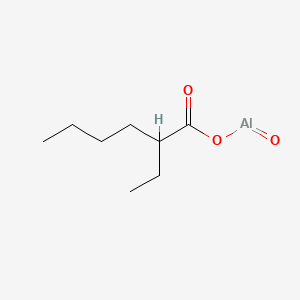
Creatine pyruvate
Overview
Description
Creatine pyruvate (CrPyr) is a compound that provides both pyruvate and creatine . It is a newer, more effective form of creatine . Research indicates that it is more effective than creatine citrate and produces high plasma levels of creatine .
Synthesis Analysis
Endogenous creatine synthesis primarily occurs through a kidney–liver axis. Arginine and glycine are used by the enzyme glycine amidinotransferase (GATM), predominantly in the kidney, to synthesize the creatine precursor guanidinoacetate, which is exported into the circulation. Circulating guanidinoacetate is taken up by hepatocytes, which express the enzyme guanidinoacetate N-methyltransferase (GAMT). GAMT catalyzes the second and final step of creatine synthesis using S-adenosyl methionine as a methyl donor .Molecular Structure Analysis
The molecular structure of this compound is closely related to its function. The CK/PCr system relies on the close exchange of substrates and products between CK isoforms and ATP-generating or -consuming processes .Chemical Reactions Analysis
The CK/PCr system functions as an immediately available temporal energy buffer, a spatial energy buffer or intracellular energy transport system (the CK/PCr energy shuttle or circuit), and a metabolic regulator . The CK/PCr energy shuttle connects sites of ATP production with subcellular sites of ATP utilization .Physical And Chemical Properties Analysis
A saturated solution of this compound in water has a pH of 2.6, which is lower than that of tricreatine citrate (pH 3.2). The decrease in pH results in an increase in solubility .Scientific Research Applications
Health and Therapeutic Benefits
Creatine plays a pivotal role in cellular metabolism, especially under metabolically stressed states. Increasing creatine availability in tissues can enhance cellular metabolism, potentially reducing the severity of injury and/or disease conditions, especially when oxygen availability is compromised. Creatine supplementation has demonstrated several health and therapeutic benefits throughout the lifespan, including aiding individuals in recovery from injury and managing chronic diseases. It supports general health as we age by promoting cellular metabolism and energy production (Kreider & Stout, 2021).
Efficacy in Clinical Conditions
Evidence suggests creatine's effectiveness in improving several clinical conditions, highlighting its role in energy metabolism of muscle and brain cells both in physiological and pathological conditions. Creatine supplementation is particularly effective in hereditary diseases where synthesis is impaired, muscular dystrophies, secondary prevention of statin myopathy, treatment-resistant depression in women, and vegetarians or vegans who have lower muscular concentrations of creatine. It also shows promise in combating muscular atrophy and sarcopenia in the elderly and enhancing performance in conditions of brain energy shortage (Balestrino & Adriano, 2019).
Cognitive Function Improvement
Creatine supplementation may improve short-term memory and intelligence/reasoning in healthy individuals. Its impact on other cognitive domains, such as long-term memory, spatial memory, and attention, shows conflicting results. However, evidence suggests a potential benefit for aging and stressed individuals, indicating that creatine is safe for use and merits further investigation, especially in patients with dementia or cognitive impairment (Avgerinos et al., 2018).
Potential Therapeutic Aid in Peripheral Arterial Obstructive Disease
In peripheral arterial obstructive disease (PAOD), chronic ischemia leads to muscle fiber atrophy and negative metabolic alterations, reducing strength and endurance. Creatine supplementation presents as a potential therapeutic aid to counteract these effects. Although scientific data are limited, one study has described positive effects on walking distance and blood properties, suggesting the need for further research in this area (Câmara et al., 2013).
Comparison with Other Forms of Creatine
A systematic review investigating alternative forms of creatine, including creatine pyruvate, found no consistent findings of performance enhancement among alternative forms when compared to placebo. Due to the scarcity of studies directly comparing alternative forms to creatine monohydrate, and considering the higher market prices of these alternatives, creatine monohydrate remains the most studied, efficacious, and cost-effective form of creatine (Fazio et al., 2021).
Mechanism of Action
Target of Action
Creatine pyruvate primarily targets the creatine kinase enzymes and the sodium- and chloride-dependent creatine transporter 1 . These targets play a crucial role in energy metabolism in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain .
Mode of Action
This compound interacts with its targets to form phosphocreatine (PCr) . This reaction is catalyzed by creatine kinase . Phosphocreatine binds with adenosine diphosphate (ADP) to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the glycine and serine metabolism and arginine and proline metabolism pathways . In these pathways, this compound participates in the transfer of a phosphoryl group from ATP to creatine, forming phosphocreatine . This process, known as the phosphocreatine shuttle , helps maintain high local ATP:ADP ratios, crucial for energy homeostasis .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s known that creatine’s clearance decreases with repeated doses, mainly due to the saturation of skeletal muscle stores . Insulin and insulin-stimulating foods appear to enhance muscle uptake of creatine, but high carbohydrate meals may slow the absorption of creatine from the intestine .
Result of Action
The action of this compound results in various molecular and cellular effects. It plays a key role in energy metabolism, particularly in tissues with high energy demands. Supplementing with creatine is popular among athletes and exercising individuals for improving muscle mass, performance, and recovery . It also has beneficial effects in older and patient populations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, heat stress can affect the function of creatine in the body . Moreover, the presence of insulin and glucose in the extracellular environment can influence the absorption and muscle uptake of creatine .
Future Directions
There is growing evidence from animal and human studies suggesting a role of impaired brain energy metabolism and mitochondrial dysfunction in the development of epilepsy. Candidate compounds with the potential to target brain energetics have promising future in the management of epilepsy and other related neurological disorders . Future work should involve larger clinical trials of creatine used as an add-on therapy, followed by large clinical trials of creatine as monotherapy .
properties
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;2-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.C3H4O3/c1-7(4(5)6)2-3(8)9;1-2(4)3(5)6/h2H2,1H3,(H3,5,6)(H,8,9);1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNGCCQFGNSBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)O.CN(CC(=O)O)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335002 | |
| Record name | Creatine pyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208535-04-0, 55965-97-4 | |
| Record name | creatine pyruvate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208535-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Creatine pyruvate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208535040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Creatine pyruvate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-amidino-N-methylglycine-2-oxopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-oxopropanoate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Methylguanidino) ethanoic acid-2-oxopropanoate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 208535-04-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CREATINE PYRUVATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPM6MX7AJD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





